molecular formula C36H41N3O6.ClH B1140496 Lercanidipine hydrochloride CAS No. 100427-27-8

Lercanidipine hydrochloride

Cat. No. B1140496
M. Wt: 648.196
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lercanidipine hydrochloride is an antihypertensive drug . It belongs to the dihydropyridine class of calcium channel blockers, which work by relaxing and opening the blood vessels allowing the blood to circulate more freely around the body . This lowers the blood pressure and allows the heart to work more efficiently .


Synthesis Analysis

The synthesis of Lercanidipine hydrochloride involves several steps . A process for the preparation of Lercanidipine and its amorphous form has been patented . The process involves the use of novel derivatives of 2,N-dimethyl-N- (3,3-diphenylpropyl)-1-amino compounds .


Molecular Structure Analysis

The molecular formula of Lercanidipine hydrochloride is C36H41N3O6 . Its molecular weight is 611.74 .


Chemical Reactions Analysis

Lercanidipine hydrochloride’s solubilities are strongly dependent on the composition and pH of the buffer media . A detailed thermal analysis investigation of Lercanidipine hydrochloride was reported, using Differential scanning calorimetry (DSC) and thermogravimetry analysis (TG) as primary screening techniques .


Physical And Chemical Properties Analysis

Lercanidipine hydrochloride is a lipophilic third-generation dihydropyridine-calcium channel blocker . It has a molecular weight of 611.73 . It should be stored under the recommended conditions in the Certificate of Analysis .

Scientific Research Applications

  • Nanostructured Lipid Carriers for Enhanced Bioavailability : Lercanidipine hydrochloride-loaded nanostructured lipid carriers (NLCs) show promise for improved oral bioavailability. These NLCs exhibit controlled release, which is beneficial for hypertension treatment (Ranpise, Korabu, & Ghodake, 2014).

  • Antihypertensive Efficacy : Lercanidipine is effective in reducing systolic and diastolic blood pressure in patients with mild-to-moderate hypertension. It has been compared favorably to other antihypertensive agents like nifedipine, amlodipine, and felodipine (Bang, Chapman, & Goa, 2003).

  • Transdermal Delivery Systems : Development of transdermal patches of lercanidipine hydrochloride shows enhanced drug permeation and could be a potential alternative to oral delivery, improving patient compliance (Mamatha, Rao, Mukkanti, & Ramesh, 2010).

  • Solubility and Dissolution Improvement via Inclusion Complexes : Enhancing the solubility and dissolution characteristics of lercanidipine through the formation of inclusion complexes with β-cyclodextrin has been explored, which could potentially improve its bioavailability (Shaikh, Patel, Surti, & Patel, 2017).

  • Pharmacokinetic Properties : Lercanidipine demonstrates a high degree of lipophilicity and a long receptor half-life, contributing to its prolonged pharmacological efficacy. Its pharmacokinetics include complete absorption, rapid distribution to tissues, and extensive metabolism (Barchielli et al., 1997).

  • Buccoadhesive Controlled Release Tablets : Buccoadhesive tablets of lercanidipine hydrochloride have been developed for controlled release. These tablets showed potential for enhancing the bioavailability of the drug compared to traditional oral administration (Charde et al., 2008).

  • Vascular Selectivity and Pharmacological Efficacy : Lercanidipine shows increased vascular selectivity and prolonged pharmacological efficacy in human cardiovascular tissue, which is important for its antihypertensive action (Brixius et al., 2005).

  • Anti-proliferative Effects on Vascular Smooth Muscle Cells : Lercanidipine exhibits anti-proliferative effects on vascular smooth muscle cells, potentially useful in preventing human restenosis. This is attributed to its influence on cellular reactive oxygen species and signaling pathways (Wu et al., 2009).

  • Comparison with Other Antihypertensive Drugs : A study comparing lercanidipine hydrochloride with felodipine sustained-release in treating mild-to-moderate hypertension showed significant blood pressure decrease in both cases, with comparable safety profiles (Wu et al., 2015).

  • Assessment for Transdermal Delivery : Lercanidipine hydrochloride's suitability for transdermal delivery has been assessed, highlighting the use of various penetration enhancers for effective transdermal patch formulation (Ravikumar, 2012).

Safety And Hazards

Lercanidipine hydrochloride is toxic if swallowed . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Lercanidipine hydrochloride is used for the treatment of hypertension . If the dose is not working well enough and the blood pressure stays too high, the dose may need to be increased to 20mg once a day . It’s usually taken once a day, at least 15 minutes before a meal . The treatment with Lercanidipine hydrochloride is usually long term, even for the rest of your life .

properties

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFYOYKPJLRMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100427-26-7 (Parent)
Record name Lercanidipine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046665
Record name Lercanidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lercanidipine hydrochloride

CAS RN

132866-11-6, 100427-27-8
Record name Lercanidipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132866-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lercanidipine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lercanidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-methyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester hydrochloride hemyhidrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LERCANIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA8TFX68PE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
859
Citations
P Vasigar, M Batmanabane - Journal of Pharmacology and …, 2013 - journals.sagepub.com
… Groups 3, 4, and 5 were experimental and received carrageenan and lercanidipine hydrochloride dissolved in DMSO, in different doses at the rate of 300, 600, and 900 μg/kg BW. …
Number of citations: 29 journals.sagepub.com
VR Kallakunta, S Bandari, R Jukanti, PR Veerareddy - Powder Technology, 2012 - Elsevier
… The current investigation was aimed to improve the solubility of poorly soluble lercanidipine hydrochloride as self emulsifying powder (SEP). Liquid SEDDS of LCH was formulated with …
Number of citations: 157 www.sciencedirect.com
NS Ranpise, SS Korabu, VN Ghodake - Colloids and Surfaces B …, 2014 - Elsevier
… Lercanidipine hydrochloride is a calcium channel blocker used … The aim of this study was to design lercanidipine hydrochloride-… Lercanidipine hydrochloride nanostructured lipid carriers …
Number of citations: 84 www.sciencedirect.com
S Mihaljica, D Radulović, J Trbojević - Chromatographia, 2005 - Springer
… of lercanidipine hydrochloride and its structural formula is similar to lercanidipine hydrochloride. … 6 (Fig.5) is the oxidative product and synthetic impurity of lercanidipine hydrochloride. …
Number of citations: 43 link.springer.com
T Mamatha, JV Rao, K Mukkanti… - DARU: Journal of Faculty …, 2010 - ncbi.nlm.nih.gov
… Lercanidipine hydrochloride (LRDP) is used in the treatment of hypertension because of its selectivity and specificity on the smooth vascular cells. The pharmacokinetic parameters …
Number of citations: 67 www.ncbi.nlm.nih.gov
SS Vaghani, MM Patel, CS Satish, KM Patel… - Bulletin of Materials …, 2012 - Springer
In the present study, carboxymethylchitosan (CMCS) was prepared from chitosan, crosslinked with glutaraldehyde and evaluated in vitro as a potential carrier for site specific drug …
Number of citations: 36 link.springer.com
RR Thenge, KG Mahajan, HS Sawarkar… - Int. J. Pharm. Tech …, 2010 - researchgate.net
… Lercanidipine hydrochloride patches were prepared by using different concentration of Eudragit RS100, Hydroxypropyl methyl cellulose and ethyl cellulose using solvent casting …
Number of citations: 20 www.researchgate.net
AS Kumari, S Subhasish, DK Kaushik… - Int J PharmTech …, 2010 - researchgate.net
… Standard stock solution of Lercanidipine hydrochloride was prepared in methanol. Working standard solutions of Lercanidipine hydrochloride was prepared by taking suitable aliquots …
Number of citations: 17 www.researchgate.net
TM Sastry, K Ramakrishna - 2009 - nopr.niscpr.res.in
Three simple and sensitive visible spectrophotometic methods (AC) have been developed for the assay of Lercanidipine hydrochloride (LER) in bulk and formulations. Method A is …
Number of citations: 12 nopr.niscpr.res.in
M Barchielli, E Dolfini, P Farina, B Leoni… - Journal of …, 1997 - journals.lww.com
(±) Lercanidipine hydrochloride (HCl)(Zanidip) is an antihypertensive drug structurally related to dihydropyridine calcium-entry blockers: lercanidipine is weakly basic (pK′ a= 6.83 at …
Number of citations: 120 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.